molecular formula C8H8O5 B2880762 Methyl 2,3,4-trihydroxybenzoate CAS No. 56128-66-6

Methyl 2,3,4-trihydroxybenzoate

Cat. No.: B2880762
CAS No.: 56128-66-6
M. Wt: 184.147
InChI Key: ROYOIQWEQVTRBT-UHFFFAOYSA-N
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Description

Methyl 2,3,4-trihydroxybenzoate is an organic compound known for its diverse applications in various fields of science and industry. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are replaced by hydroxyl groups and a methoxy group. This compound is often studied for its antioxidant properties and potential therapeutic benefits.

Mechanism of Action

Target of Action

Methyl 2,3,4-trihydroxybenzoate, also known as Methyl gallate , is a gallate ester obtained by the formal condensation of gallic acid with methanol . It primarily targets α-glucosidases, specifically maltase and sucrase . These enzymes play a crucial role in the digestion of carbohydrates, breaking down complex sugars into simpler ones for absorption in the body.

Mode of Action

This compound exhibits inhibitory activities on maltase and sucrase . It binds to these enzymes, acting as a competitive inhibitor . This means it competes with the substrate (in this case, complex carbohydrates) for the active site on the enzyme, thereby reducing the rate of reaction.

Biochemical Pathways

By inhibiting α-glucosidases, this compound affects the carbohydrate digestion pathway. This results in a delay in starch digestion and a decrease in the rate of glucose absorption . This can have downstream effects on blood glucose levels and insulin response, potentially beneficial in the management of conditions like diabetes.

Pharmacokinetics

The pharmacokinetic properties of this compound are characterized by fast absorption, high systemic clearance, and a short half-life . Its oral bioavailability is approximately 23% . These properties influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) profile, impacting its bioavailability and therapeutic potential.

Result of Action

The molecular and cellular effects of this compound’s action primarily revolve around its antioxidant and anti-inflammatory properties . By inhibiting α-glucosidases, it can help regulate blood glucose levels, potentially offering benefits in the management of diabetes . Furthermore, it has been shown to exhibit anti-tumor and anti-microbial properties .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s crystal structure can be affected by factors such as temperature and pH . Additionally, its antioxidant activity can be influenced by the presence of other reactive species in the environment

Biochemical Analysis

Biochemical Properties

Methyl 2,3,4-trihydroxybenzoate interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. It is known to exhibit antioxidant properties, which means it can neutralize harmful free radicals in the body

Cellular Effects

It is known to exhibit anti-tumor, anti-microbial, and anti-inflammatory properties , which suggests that it can influence cell function and cellular processes. The exact impact on cell signaling pathways, gene expression, and cellular metabolism needs to be investigated further.

Molecular Mechanism

It is known to exert its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

One study suggests that it can form a novel benzocoumarin-type dimer when oxidized, which might partly account for its higher radical-scavenging efficiency .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,3,4-trihydroxybenzoate can be synthesized through the esterification of 2,3,4-trihydroxybenzoic acid with methanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluene sulfonic acid. The mixture is refluxed, and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous stirring and controlled temperature to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3,4-trihydroxybenzoate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones or other oxidative products.

    Reduction: The compound can be reduced to form different hydroxybenzoate derivatives.

    Substitution: It can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include o-chloranil and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Reagents like halogens and alkylating agents are often employed.

Major Products Formed

    Oxidation: Formation of benzocoumarin-type dimers.

    Reduction: Formation of hydroxybenzoate derivatives.

    Substitution: Various substituted benzoates depending on the reagents used.

Scientific Research Applications

Methyl 2,3,4-trihydroxybenzoate has numerous applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its antioxidant properties and potential to protect cells from oxidative stress.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of dyes, pharmaceuticals, and as a stabilizer in various formulations.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3,4,5-trihydroxybenzoate (Methyl gallate)
  • Methyl 3,5-dihydroxybenzoate
  • Methyl 2,4-dihydroxybenzoate
  • Methyl 2,6-dihydroxybenzoate

Uniqueness

Methyl 2,3,4-trihydroxybenzoate is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

methyl 2,3,4-trihydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O5/c1-13-8(12)4-2-3-5(9)7(11)6(4)10/h2-3,9-11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROYOIQWEQVTRBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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